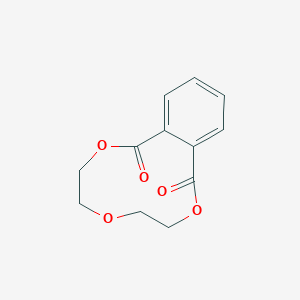

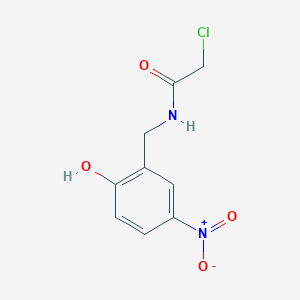

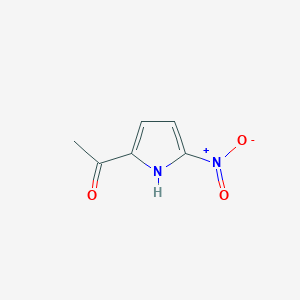

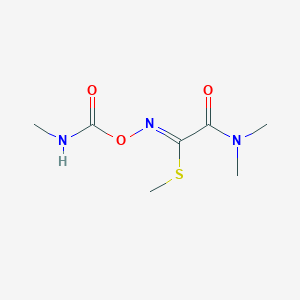

2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between nitrophenyl acetamide and various reagents. For example, Begunov and Valyaeva (2015) described the synthesis of new AB-type monomers for polybenzimidazoles starting from N-(4,5-dichloro-2-nitrophenyl)acetamide, demonstrating the compound's utility in polymer chemistry (Begunov & Valyaeva, 2015).

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize the molecular and crystal structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide. These analyses reveal the presence of hydrogen bonds and other non-covalent interactions, contributing to the compound's stability and reactivity (Chi et al., 2018).

Chemical Reactions and Properties

Facile synthesis methods have been developed for related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides, highlighting the versatility of nitrobenzyl acetamides in medicinal chemistry research. These methods often involve reductive cyclization, showcasing the compound's reactivity and potential for creating complex molecules (Sasiambarrena et al., 2019).

Physical Properties Analysis

The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides has provided insights into the compound's physical properties. For instance, Romero and Margarita (2008) synthesized compounds characterized by FAB mass spectrometry, IR, and NMR spectroscopy, revealing the importance of intra- and intermolecular hydrogen-bonds in determining physical properties (Romero & Margarita, 2008).

Chemical Properties Analysis

The chemical properties of related compounds have been extensively studied through various reactions, such as the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide. This research highlights the compound's potential in the synthesis of chemicals for pharmaceutical applications, demonstrating its versatile chemical properties (Vavasori, Capponi, & Ronchin, 2023).

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Protein Modification

- Application : A similar compound, “2-Hydroxy-5-nitrobenzyl bromide”, has been used as a protein modifying reagent . It has been used in covalent modification of tryptophan and tryptophan residues in monoclonal immunoglobulin .

- Methods of Application : This compound would be applied to a protein solution, and the reaction conditions would be controlled to allow it to react with the protein and modify its structure .

- Results or Outcomes : The outcomes of this application would be modified proteins, which could have different properties or functions compared to the original proteins .

-

Pharmaceutical Research

- Application : Compounds similar to “2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide” have been used in pharmaceutical research . They are often used as intermediates in the synthesis of more complex molecules with potential therapeutic applications .

- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. As an intermediate, it would be combined with other substances under specific conditions (e.g., temperature, pressure, solvent) to produce the desired product .

- Results or Outcomes : The outcomes of using this compound in pharmaceutical research would be the production of other chemical compounds with potential therapeutic applications. The specific outcomes would depend on the particular synthesis pathway being used .

-

Material Science

- Application : “2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide” could potentially be used in the field of material science . Its specific properties might make it useful in the synthesis of new materials or in the modification of existing materials .

- Methods of Application : The specific methods of application would depend on the particular material being synthesized or modified. This could involve combining the compound with other substances under specific conditions, or applying it to a material surface .

- Results or Outcomes : The outcomes of using this compound in material science would depend on the specific application. This could include the synthesis of new materials with unique properties, or the modification of existing materials to enhance their performance .

-

Chemical Research

- Application : “2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide” is available for purchase from chemical suppliers , indicating that it may be used in various chemical research applications. This could include testing its reactivity with other compounds, studying its physical and chemical properties, or using it as a standard in analytical chemistry .

- Methods of Application : The specific methods of application would depend on the particular research being conducted. This could involve combining the compound with other substances under specific conditions, or analyzing it using various analytical techniques .

- Results or Outcomes : The outcomes of using this compound in chemical research would depend on the specific research being conducted. This could include new insights into its reactivity or properties, or accurate analytical measurements .

-

Chemical Education

- Application : “2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide” could potentially be used in chemical education . Its specific properties might make it useful for demonstrating certain chemical reactions or principles .

- Methods of Application : The specific methods of application would depend on the particular educational context. This could involve using the compound in laboratory experiments, or discussing it in lectures or textbooks .

- Results or Outcomes : The outcomes of using this compound in chemical education would depend on the specific educational context. This could include enhanced understanding of chemical reactions or principles, or successful completion of laboratory experiments .

Propriétés

IUPAC Name |

2-chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-3-7(12(15)16)1-2-8(6)13/h1-3,13H,4-5H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGKAHCHJIYHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333533 | |

| Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |

CAS RN |

110952-49-3 | |

| Record name | 2-Chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110952-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

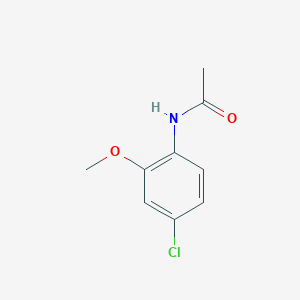

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

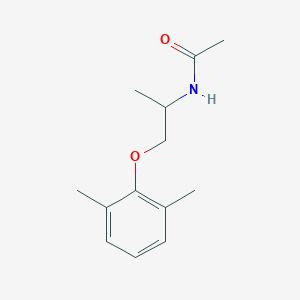

![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)

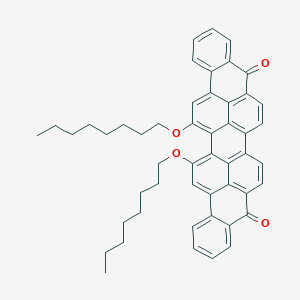

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)